3,3-Diphenylacrylaldehyde

Overview

Description

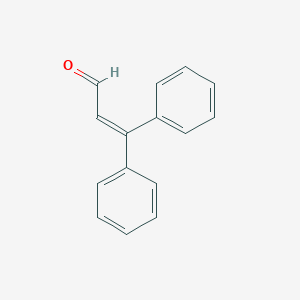

3,3-Diphenylacrylaldehyde, also known as β-Phenylcinnamaldehyde, is an organic compound with the molecular formula C15H12O. It is characterized by the presence of two phenyl groups attached to an acrylaldehyde moiety. This compound is a colorless solid with a strong aromatic odor and is soluble in organic solvents such as alcohol and ether but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Diphenylacrylaldehyde can be synthesized through the reaction of styrene with benzaldehyde in the presence of an oxidizing agent. The reaction typically involves the following steps:

Condensation Reaction: Styrene and benzaldehyde undergo a condensation reaction to form an intermediate.

Oxidation: The intermediate is then oxidized to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diphenylacrylaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo electrophilic substitution reactions due to the presence of phenyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents such as halogens and nitrating agents are employed.

Major Products Formed:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Synthesis

Starting Material for Organic Compounds

3,3-Diphenylacrylaldehyde is widely utilized as a starting material in the synthesis of various organic compounds. It serves as a precursor for pharmaceuticals and agrochemicals, facilitating the development of new chemical entities with potential therapeutic effects .

Synthesis of Heterocycles

The compound has been employed in the synthesis of complex heterocyclic structures. For example, it can be used in multicomponent reactions (MCRs) to generate 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones, which are promising drug candidates . The versatility of this compound in these reactions highlights its significance in advancing synthetic methodologies.

Biological Applications

Therapeutic Properties

Research indicates that this compound exhibits potential therapeutic properties. Studies have explored its antimicrobial and anticancer activities, suggesting that it may interact with biological targets to modulate cellular pathways . Its structural similarity to known compounds targeting mutant p53 proteins hints at its potential role in cancer treatment by stabilizing specific protein conformations.

Biologically Active Molecules

As a precursor for biologically active molecules, this compound contributes to the synthesis of various derivatives that may possess anti-inflammatory and antioxidant properties. This aspect is crucial for developing new treatments for diseases related to oxidative stress and inflammation .

Industrial Applications

Fragrances and Flavoring Agents

Due to its strong aromatic properties, this compound is used in the production of fragrances and flavoring agents. Its pleasant scent makes it suitable for applications in cosmetics and food industries .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Used as a starting material for pharmaceuticals and agrochemicals |

| Synthesis of Heterocycles | Employed in multicomponent reactions to create complex drug candidates |

| Biological Applications | Investigated for antimicrobial and anticancer properties |

| Industrial Use | Utilized in fragrances and flavoring agents due to its aromatic properties |

Case Studies

- Synthesis of Heterocycles : In a study focusing on the MCR involving β-chlorovinyl aldehydes, researchers successfully synthesized novel 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones using this compound as a key starting material. This research underscores the compound's utility in creating complex structures with potential pharmacological applications .

- Anticancer Activity Investigation : A study explored the interaction between this compound and mutant p53 proteins. The findings suggested that the compound could stabilize these proteins, potentially leading to therapeutic strategies for cancers associated with p53 mutations.

Mechanism of Action

The mechanism of action of 3,3-Diphenylacrylaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Cinnamaldehyde: Similar in structure but lacks the additional phenyl group.

Benzaldehyde: Contains only one phenyl group and lacks the acryl moiety.

Diphenylmethane: Contains two phenyl groups but lacks the aldehyde functionality

Uniqueness: 3,3-Diphenylacrylaldehyde is unique due to the presence of two phenyl groups attached to an acrylaldehyde moiety, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

3,3-Diphenylacrylaldehyde (DPA) is a compound that has garnered attention for its diverse biological activities. This article explores its structure, synthesis, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two phenyl groups attached to a central acrylic aldehyde moiety. Its structure contributes to its reactivity and biological properties.

Synthesis

DPA can be synthesized through various methods, including the reaction of phenylacetaldehyde with benzaldehyde in the presence of basic catalysts. The synthesis typically involves condensation reactions that yield the desired product with moderate to high yields.

Biological Activities

Antitumor Activity:

DPA has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that DPA exhibits potent activity against breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell proliferation. The mechanism appears to involve induction of apoptosis, a critical pathway for cancer treatment.

Antioxidant Properties:

Research indicates that DPA possesses antioxidant capabilities, which are essential in combating oxidative stress linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its protective effects on cells.

Anti-inflammatory Effects:

DPA has been studied for its anti-inflammatory properties. In vitro assays reveal that it can inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

-

Cytotoxicity Against Cancer Cells:

A study evaluated the cytotoxic effects of DPA on MCF-7 cells using the MTT assay. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with DPA outperforming some conventional chemotherapeutic agents .Concentration (µM) Cell Viability (%) 0 100 10 65 25 40 50 20 -

Antioxidant Activity:

The antioxidant capacity of DPA was assessed using the DPPH radical scavenging assay. The results showed that DPA effectively reduced DPPH radicals in a dose-dependent manner, demonstrating its potential as an antioxidant agent.Concentration (µg/mL) % Inhibition 10 30 50 55 100 75

The biological activities of DPA can be attributed to several mechanisms:

- Apoptosis Induction: DPA triggers apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Free Radical Scavenging: The presence of hydroxyl groups in the structure allows DPA to donate electrons, neutralizing free radicals.

- Inhibition of Inflammatory Pathways: DPA inhibits NF-kB signaling pathways, thereby reducing the expression of pro-inflammatory mediators.

Properties

IUPAC Name |

3,3-diphenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAFWBDWAWZJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049210 | |

| Record name | 3,3-Diphenylacrylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210-39-5 | |

| Record name | β-Phenylcinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diphenylacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diphenylacrolein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenal, 3,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Diphenylacrylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diphenylacrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIPHENYLACROLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT7JVZ5FZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.